molecular formula C20H16N4O3 B2871307 5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923131-17-3

5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2871307
CAS No.: 923131-17-3
M. Wt: 360.373
InChI Key: JMUCLGUDEIVMEV-UHFFFAOYSA-N
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Description

5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chromenone moiety, and a tolyl group. It is of interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Chromenone Moiety: The chromenone moiety can be introduced through a nucleophilic substitution reaction, where a suitable chromenone derivative reacts with the triazole intermediate.

    Introduction of the Tolyl Group: The tolyl group can be attached via a Friedel-Crafts acylation reaction, using an appropriate tolyl derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor signaling pathways, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.

    5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

The uniqueness of 5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern. The presence of the meta-tolyl group and the chromenone moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-1-(3-methylphenyl)-N-(2-oxochromen-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-12-4-3-5-16(10-12)24-13(2)19(22-23-24)20(26)21-15-7-8-17-14(11-15)6-9-18(25)27-17/h3-11H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUCLGUDEIVMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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